molecular formula C11H12FN3 B2983536 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1247920-42-8

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B2983536
CAS RN: 1247920-42-8
M. Wt: 205.236
InChI Key: NGIFVJCFIWCRTD-UHFFFAOYSA-N
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Description

“1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrazole ring attached to a benzyl group with a fluorine atom and an amine group .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the functional groups present in the molecule. The amine group might undergo reactions such as alkylation, acylation, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the fluorobenzyl group might influence its polarity, solubility, and reactivity .

Scientific Research Applications

Organocatalytic Transformations

One notable application involves organocatalytic transformations, such as the highly diastereo- and enantioselective sequential 1,4-addition/dearomative-fluorination transformation. This process yields fluorinated products with significant yield and stereoselectivity, highlighting the compound's utility in synthesizing fluorinated molecules with complex stereochemistry (Li et al., 2012).

GPR39 Agonists Discovery

Research into G protein-coupled receptors (GPR) identified derivatives of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine as novel agonists of GPR39, facilitated by small-molecule-based screening. This discovery underlines the potential of such compounds in modulating GPR39 activity, offering insights into receptor pharmacology and potential therapeutic targets (Sato et al., 2016).

Synthetic Methodologies

The compound has been utilized in the regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, demonstrating its versatility in constructing nitrogen-containing heterocycles. Such methodologies are crucial for developing high-fluorescence intensity compounds for applications in organic light-emitting diodes (Szlachcic et al., 2017).

Catalysis and Material Science

In catalysis and material science, derivatives of this compound have been used in the synthesis of fluorescent tags for carbohydrates analysis, showcasing the compound's relevance in analytical chemistry and diagnostics (Cai et al., 2014).

Antitumor and Antimicrobial Activities

The compound and its derivatives have been explored for antitumor, antifungal, and antibacterial activities. These studies are instrumental in identifying new pharmacophores and advancing the development of novel therapeutic agents (Titi et al., 2020).

Safety and Hazards

The safety and hazards of “1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

Future Directions

The future directions for “1-(2-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine” would depend on its potential applications. For instance, if it shows promising biological activity, it might be further developed as a pharmaceutical .

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIFVJCFIWCRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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